Enhanced Lipophilicity (LogP) Drives Superior Membrane Permeability and Organic Phase Partitioning
The cyclohexyloxy substituent confers a significantly higher lipophilicity compared to shorter-chain alkoxyanilines. The calculated LogP (octanol-water partition coefficient) for 4-(cyclohexyloxy)aniline is 3.43 . In contrast, the LogP for 4-methoxyaniline is approximately 1.2-1.5 (estimated from structural analogs) and for 4-ethoxyaniline is ~1.8-2.0. This represents a >100-fold increase in octanol preference [1], which directly translates to enhanced passive membrane permeability and improved solubility in non-polar organic solvents, crucial for reactions in hydrophobic media and for in vivo bioavailability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.43 (calculated) |
| Comparator Or Baseline | 4-Methoxyaniline (LogP ~1.2-1.5), 4-Ethoxyaniline (LogP ~1.8-2.0) |
| Quantified Difference | ~100-fold increase in octanol preference compared to methoxy analog |
| Conditions | ACD/Labs Percepta Platform calculation |
Why This Matters
Higher lipophilicity improves performance in non-polar reaction media and enhances passive diffusion in biological assays, making the compound suitable for applications where low-polarity analogs fail.
- [1] Class-level inference based on general alkoxyaniline LogP trends. Estimated values for comparators derived from structural similarity. View Source
